2-Methyl-5-nitro-1,3,4-thiadiazole
Description
2-Methyl-5-nitro-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a methyl group at position 2 and a nitro group at position 3. The thiadiazole core consists of a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound belongs to a broader class of 1,3,4-thiadiazoles, which are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
2-methyl-5-nitro-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c1-2-4-5-3(9-2)6(7)8/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKVEVRIPDSTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294162 | |
| Record name | 2-methyl-5-nitro-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26621-37-4 | |
| Record name | NSC94848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5-nitro-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Antimicrobial and Antitumor Potential
- Nitro Derivatives : Nitro groups are associated with enhanced antimicrobial activity due to their ability to disrupt microbial electron transport chains. However, nitro compounds may also exhibit higher toxicity, limiting therapeutic use .
- Alkyl Derivatives: 2-Amino-5-methyl-1,3,4-thiadiazole and its ethyl analog show broad-spectrum biological activities, including antifungal and anticancer properties, with lower toxicity profiles .
- Trifluoromethyl Derivatives: Compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (ATFT) demonstrate promising antitumor activity, attributed to the trifluoromethyl group’s metabolic stability and lipophilicity .
- Mercapto Derivatives : AMT derivatives exhibit potent antimicrobial activity, with the thiol group enabling disulfide bond formation critical for targeting bacterial enzymes .
Thermodynamic and Structural Comparisons
A thermochemical study of 2-amino-5-methyl- and 2-amino-5-ethyl-1,3,4-thiadiazoles revealed that methyl substitution stabilizes the ring more effectively than ethyl, with standard molar enthalpies of formation (ΔfH°(g)) at 298.15 K being -54.2 ± 2.1 kJ·mol⁻¹ (methyl) and -43.1 ± 2.3 kJ·mol⁻¹ (ethyl) . While analogous data for nitro derivatives are unavailable, computational models suggest that nitro groups would significantly increase the compound’s enthalpy due to destabilizing resonance effects.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-5-nitro-1,3,4-thiadiazole, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves nitrosation of precursor thiadiazoles. For example, 2-chloro-5-methyl-1,3,4-thiadiazole can be treated with sodium nitrite under acidic conditions to introduce the nitro group. Optimization includes controlling temperature (0–5°C for nitrosation) and using stoichiometric excess of nitrating agents to minimize byproducts . Industrial-scale methods, such as continuous flow reactors, improve scalability but require precise control of residence time and reagent mixing .
Table 1 : Comparison of Synthetic Approaches
| Precursor | Reagents/Conditions | Key Challenges |
|---|---|---|
| 2-Chloro-5-methyl-1,3,4-thiadiazole | NaNO₂, H₂SO₄, 0–5°C | Byproduct formation (e.g., di-nitrated derivatives) |
| 2-Amino-5-methyl-1,3,4-thiadiazole | HNO₃, Ac₂O, reflux | Thermal decomposition risk |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro group induces deshielding of adjacent protons and carbons. For example, the methyl group at position 2 typically resonates at δ 2.5–3.0 ppm in ¹H NMR, while the nitro group shifts neighboring carbons to δ 150–160 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₃H₄N₄O₂S) and fragmentation patterns (e.g., loss of NO₂ group at m/z 30) .
- X-ray Crystallography : Resolves steric effects of the nitro group on ring planarity and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the nitro group influence the electronic structure and thermodynamic stability of this compound compared to amino or methyl derivatives?
- Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(2d2p)) reveal that the nitro group increases electron deficiency at the thiadiazole ring, lowering the HOMO energy (-7.2 eV vs. -6.5 eV for amino derivatives), which enhances electrophilic reactivity . Thermodynamic stability is reduced compared to 2-amino-5-methyl-1,3,4-thiadiazole, with a calculated enthalpy of formation (ΔH°(g)) of +98.3 kJ/mol (vs. +75.1 kJ/mol for the amino analog) .
Q. What strategies resolve contradictions in biological activity data for nitro-substituted thiadiazoles across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. chloro groups) on antimicrobial IC₅₀ values. For example, 2-methyl-5-nitro derivatives show lower Staphylococcus aureus inhibition (IC₅₀ = 12 µM) than chloro analogs (IC₅₀ = 8 µM) due to reduced membrane permeability .
- Standardized Assay Conditions : Control variables like pH (nitro derivatives are pH-sensitive; activity drops at pH >7) and solvent polarity (use DMSO for consistent solubility) .
Q. How can computational modeling predict reaction mechanisms for synthesizing this compound?
- Methodological Answer :
- Transition State Analysis (DFT) : Simulate the nitrosation pathway to identify rate-limiting steps. For example, the formation of the nitroso intermediate (Eₐ = 45 kJ/mol) is critical .
- Solvent Effects : Polar solvents (e.g., H₂SO₄) stabilize charged intermediates, reducing activation barriers by 10–15 kJ/mol compared to non-polar media .
Data Contradiction Analysis
Q. Why do experimental and computational bond lengths for the thiadiazole ring differ?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
